

Foretinib: A Technical Guide to its Initial Antineoplastic Investigations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089, formerly XL880) is an orally bioavailable, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Initial investigations have primarily focused on its potent inhibitory activity against the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] Both c-Met and VEGFR-2 are key mediators in oncogenesis, promoting tumor cell growth, survival, invasion, metastasis, and angiogenesis.[1][2] This technical guide provides an indepth overview of the core preclinical investigations into Foretinib's antineoplastic activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling

Foretinib exerts its antineoplastic effects by binding to the ATP-binding pocket of c-Met and VEGFR-2, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[3] This dual inhibition disrupts critical cancer-promoting processes. The inhibition of the HGF/c-Met axis leads to a reduction in tumor cell proliferation, survival, and invasion, while the blockade of VEGF/VEGFR-2 signaling predominantly inhibits tumor-associated angiogenesis.[2][3]



Kinase Inhibition Profile

Foretinib has demonstrated potent, nanomolar inhibitory activity against c-Met and VEGFR-2. Its activity against a panel of other kinases has also been characterized, revealing a multi-targeted profile.

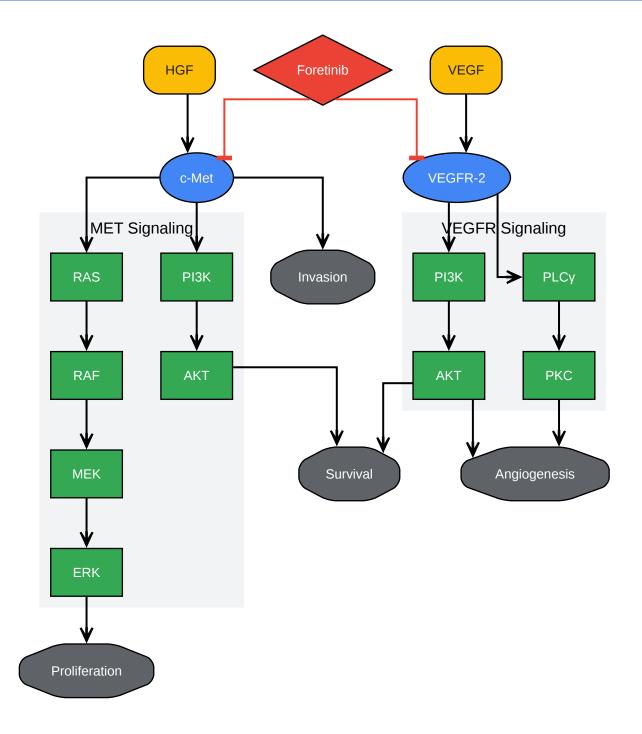
Kinase Target	IC50 (nM)	Reference(s)
c-Met	0.4	[4][5]
VEGFR-2 (KDR)	0.9	[4][5]
Ron	<3	[5]
AxI	7	[5]
TIE-2	14.3	[5]
FLT-3	11.3	[5]
c-Kit	4.6	[5]
PDGFRβ	-	[4]
FGFR1	Low Activity	[5]
EGFR	Low Activity	[5]

Note: IC50 values can vary between different assay conditions. The data presented is a summary from the cited literature.

Signaling Pathway Inhibition

The inhibitory action of **Foretinib** on c-Met and VEGFR-2 disrupts multiple downstream signaling cascades integral to tumor progression. The following diagram illustrates the key pathways affected by **Foretinib**.





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Caption: Foretinib's dual inhibition of c-Met and VEGFR-2 signaling pathways.

In Vitro Antineoplastic Activities

Foretinib has demonstrated significant antitumor effects in a variety of cancer cell lines, primarily through the inhibition of proliferation, induction of cell cycle arrest, and promotion of



apoptosis (anoikis).

Effects on Cancer Cell Lines

Cancer Type	Cell Line(s)	Observed Effects	Reference(s)
Ovarian Cancer	SKOV3ip1, CaOV3	Reduced proliferation, G2/M cell cycle arrest, induction of anoikis.	[2][6]
Gastric Cancer	MKN-45, KATO-III	Inhibition of cell growth, inhibition of MET and FGFR2 phosphorylation.	[7][8]
Hepatocellular Carcinoma	SK-HEP1, 21-0208	Growth inhibition, G2/M cell cycle arrest, reduced colony formation.	[9]
Glioblastoma	T98G, U251	Reduced proliferation, G2/M cell cycle arrest, mitochondrial- mediated apoptosis.	[10]
Chronic Myelogenous Leukemia	Imatinib-sensitive and -resistant CML cells	Decreased viability, induction of mitotic catastrophe and apoptosis.	[11][12]

Cell Cycle Arrest

A consistent finding across multiple studies is the ability of **Foretinib** to induce a G2/M phase cell cycle arrest.[6][9][10] This is characterized by an accumulation of cells in the G2 and M phases of the cell cycle, preventing them from completing mitosis and proliferating.

Induction of Anoikis and Apoptosis

In ovarian cancer cell lines, **Foretinib** has been shown to induce anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the



extracellular matrix.[6] The process was observed to be caspase-dependent.[6] In other cancer types, such as glioblastoma and chronic myelogenous leukemia, **Foretinib** induces apoptosis through mechanisms including mitochondrial-mediated pathways and caspase-2 activation.[10] [11]

In Vivo Antineoplastic Activities

The antitumor efficacy of **Foretinib** has been evaluated in several preclinical xenograft models of human cancer.

Cancer Model	Xenograft Type	Treatment Regimen	Key Findings	Reference(s)
Ovarian Cancer	SKOV3ip1 intraperitoneal	30 mg/kg, oral, daily	86% reduction in tumor weight; 67% reduction in metastatic nodules.	[2][6]
Ovarian Cancer	HeyA8 intraperitoneal	-	71% reduction in tumor weight.	[6]
Gastric Cancer (Patient-Derived)	Subcutaneous	30 mg/kg, 3 times a week for 2 weeks	47.5% reduction in tumor weight.	[7]
Hepatocellular Carcinoma	Orthotopic and ectopic	Dose-dependent	Potent inhibition of tumor growth and prolonged survival.	[9]

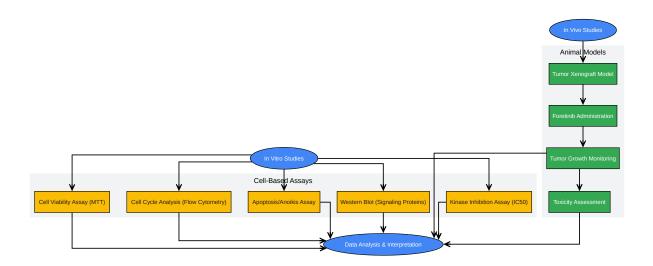
Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial investigations of **Foretinib**.

General Experimental Workflow



The following diagram outlines a typical workflow for the preclinical evaluation of **Foretinib**'s antineoplastic activity.



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Caption: A generalized experimental workflow for preclinical evaluation of Foretinib.

Cell Viability Assay (MTT Assay)

- Objective: To determine the effect of Foretinib on the proliferation and viability of cancer cells.
- Methodology:



- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are then treated with various concentrations of Foretinib or a vehicle control for a specified period (e.g., 72 hours).
- Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

- Objective: To assess the effect of **Foretinib** on cell cycle progression.
- · Methodology:
 - Cells are treated with Foretinib or a vehicle control for a defined period.
 - Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
 - Fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
 - The DNA content of individual cells is analyzed by flow cytometry.
 - The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Anoikis Assay

- Objective: To evaluate the ability of Foretinib to induce anoikis in anchorage-dependent cancer cells.
- Methodology:
 - 96-well plates are coated with poly-HEMA to create a non-adherent surface.



- Cancer cells are seeded into the coated wells in the presence of Foretinib or a vehicle control.
- After a specified incubation period, cell viability is assessed using a method such as the MTT assay or by staining with fluorescent live/dead cell indicators (e.g., Calcein AM/Ethidium Homodimer-1).
- A decrease in cell viability in the non-adherent conditions in the presence of Foretinib is indicative of the induction of anoikis.

Western Blot Analysis

- Objective: To determine the effect of Foretinib on the phosphorylation status and expression levels of key signaling proteins.
- · Methodology:
 - Cells are treated with Foretinib for a specified time.
 - Whole-cell lysates are prepared, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Met, total Met, phospho-VEGFR2, total VEGFR2, and downstream signaling molecules).
 - The membrane is then washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
 - The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Studies

• Objective: To assess the antitumor efficacy of **Foretinib** in a living organism.



· Methodology:

- Human cancer cells are implanted either subcutaneously or orthotopically into immunocompromised mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **Foretinib** is administered orally at a specified dose and schedule. The control group receives a vehicle.
- Tumor volume is measured regularly using calipers.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
- Animal body weight and general health are monitored throughout the study to assess toxicity.

Conclusion

The initial investigations into **Foretinib**'s antineoplastic activities have established its role as a potent, multi-targeted kinase inhibitor with significant preclinical efficacy against a range of cancers. Its dual inhibition of the c-Met and VEGFR-2 pathways provides a strong rationale for its therapeutic potential by concurrently targeting tumor cell proliferation, survival, invasion, and angiogenesis. The data summarized in this guide, from in vitro mechanistic studies to in vivo efficacy models, underscore the foundational research that has propelled **Foretinib** into further clinical development. This comprehensive overview serves as a valuable resource for researchers and drug development professionals seeking to understand the core preclinical science behind this targeted therapy.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foretinib induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the multikinase inhibitor Foretinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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